1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol, also known as Buprenorphine, is a synthetic opioid medication used for pain management and addiction treatment. It was first synthesized in 1966 by Reckitt & Colman Products Ltd.
Wirkmechanismus
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole binds to the mu-opioid receptor and produces a partial agonist effect. It also acts as an antagonist at the kappa-opioid receptor, which reduces the risk of adverse effects like dysphoria and hallucinations. 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole has a long half-life, which means it can be administered less frequently compared to other opioids.
Biochemical and Physiological Effects:
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole produces analgesic effects by reducing the perception of pain in the central nervous system. It also produces sedation, respiratory depression, and constipation. 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole has been shown to reduce the craving and withdrawal symptoms associated with opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole is a useful tool for studying the mu-opioid receptor and its role in pain management and addiction. Its partial agonist effect and long half-life make it a safer option for animal studies compared to full agonists like morphine. However, its complex synthesis method and high cost limit its widespread use in research.
Zukünftige Richtungen
1. Development of new synthesis methods to reduce the cost and complexity of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole production.
2. Investigation of the role of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole in the treatment of other medical conditions like depression and anxiety.
3. Exploration of the pharmacokinetics and pharmacodynamics of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole in different populations like children and the elderly.
4. Development of new formulations of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole for more convenient administration and improved efficacy.
5. Investigation of the long-term safety and efficacy of 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole for pain management and addiction treatment.
In conclusion, 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole is a synthetic opioid medication with a unique pharmacological profile that makes it a useful tool for pain management and addiction treatment. Its complex synthesis method and high cost limit its widespread use in research, but ongoing studies are investigating its potential for treating other medical conditions and improving its safety and efficacy.
Synthesemethoden
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole is synthesized by the reaction of thebaine, a natural alkaloid found in opium, with a chemical called N-cyclopropylmethyl-N-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxamide. The reaction produces a mixture of four stereoisomers, one of which is the active ingredient in 1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ole has been extensively studied for its use in pain management and addiction treatment. It is a partial agonist of the mu-opioid receptor, which means it produces less euphoria and respiratory depression compared to full agonists like morphine. This makes it a safer option for long-term pain management and addiction treatment.
Eigenschaften
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)ethylamino]butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFNO/c1-3-10(16)7-15-8(2)9-4-5-12(14)11(13)6-9/h4-6,8,10,15-16H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDSVEBRNMJBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(C)C1=CC(=C(C=C1)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.